3-Amino-6-bromopyridin-2(1H)-one hydrobromide

Analytical Chemistry Procurement Specification Synthetic Chemistry

Researchers optimizing kinase inhibitor SAR require a reliable 6-substituted pyridinone building block; impure free base forms cause inconsistent cross-coupling yields. This 97% hydrobromide salt delivers defined stoichiometry and superior aqueous solubility for Suzuki/Sonogashira reactions. • Stable crystalline HBr salt ensures accurate molar dosing (42.8% MW difference vs free base) • Long-term storage at 2-8°C maintains purity for automated compound management systems • Global shipping with batch-specific QC documentation

Molecular Formula C5H6Br2N2O
Molecular Weight 269.92 g/mol
CAS No. 1187930-34-2
Cat. No. B1372481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-6-bromopyridin-2(1H)-one hydrobromide
CAS1187930-34-2
Molecular FormulaC5H6Br2N2O
Molecular Weight269.92 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=C1)Br)N.Br
InChIInChI=1S/C5H5BrN2O.BrH/c6-4-2-1-3(7)5(9)8-4;/h1-2H,7H2,(H,8,9);1H
InChIKeyBMARDSBNQZZKSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-6-bromopyridin-2(1H)-one hydrobromide Overview


3-Amino-6-bromopyridin-2(1H)-one hydrobromide (CAS 1187930-34-2) is a heterocyclic compound in the 2-pyridinone family, featuring an amino group at position 3 and a bromine atom at position 6 of the pyridinone ring, with the hydrobromide salt enhancing stability and solubility relative to its free base . This substitution pattern provides a versatile synthetic handle for cross-coupling reactions, particularly for generating diverse libraries of kinase inhibitors and other bioactive molecules [1]. The bromine atom at the 6-position is a key differentiator from related analogs, enabling specific reactivity profiles in medicinal chemistry applications.

Hydrobromide salt form supports aqueous solubility and handling
6-Bromo substituent enables Pd-catalyzed cross-coupling diversification
Consistent salt stoichiometry for accurate synthetic calculations

Irreplaceability of 3-Amino-6-bromopyridin-2(1H)-one hydrobromide


While 3-aminopyridin-2(1H)-ones share a common core, substitution at the 6-position dramatically alters both physicochemical properties and synthetic utility. The bromine atom in the target compound serves as a critical functional handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the introduction of diverse aryl, alkyl, or heteroaryl groups for structure-activity relationship (SAR) exploration [1]. In contrast, the 6-chloro analog (CAS 1256808-08-8) or 6-fluoro analog (CAS 1805098-68-3) exhibit different reactivity, leaving group potential, and lipophilicity profiles . Furthermore, the hydrobromide salt form provides superior crystallinity and aqueous solubility compared to the free base (CAS 134577-43-8), which can directly impact handling, formulation, and reaction outcomes . Substituting these compounds without empirical validation risks synthetic failure, altered biological activity, or inconsistent experimental reproducibility.

Target Compound
6-Bromo hydrobromide salt, high aqueous solubility, active cross-coupling handle
Free Base (CAS 134577-43-8)
Lower water solubility, different molecular weight may cause stoichiometric errors if substituted directly
6-Bromo Substituent
Reliable Pd-catalyzed coupling reactivity; preferred for late-stage diversification
6-Chloro / 6-Fluoro Analogs
Chloro less reactive; fluoro generally inert under standard Suzuki/Sonogashira conditions
Direct replacement may alter reaction outcomes, yield, and purification requirements. Stoichiometric and reactivity differences must be validated empirically.

3-Amino-6-bromopyridin-2(1H)-one hydrobromide Differentiation Evidence


Purity and Batch Consistency

The hydrobromide salt (CAS 1187930-34-2) is consistently specified and supplied at 97% purity by multiple independent vendors, ensuring reliable stoichiometry in sensitive reactions . In contrast, the free base form (CAS 134577-43-8) is supplied at a lower, more variable purity, with typical specifications of 95+% or 98% . This 2% absolute purity difference (or greater, depending on the specific free base lot) reduces the need for pre-reaction purification steps and minimizes the impact of unidentified impurities on reaction yields or biological assay variability.

Purity & Batch Consistency
Specification review
HBr salt: 97%
Free base: 95%+
Higher minimum purity reduces pre-reaction purification steps.
Purity difference up to 2% absolute; vendor CoA specifications vary.
Analytical Chemistry Procurement Specification Synthetic Chemistry

Molecular Weight and Stoichiometry

The hydrobromide salt has a molecular weight of 269.92 g/mol, which is 80.91 g/mol (42.8%) heavier than the free base (189.01 g/mol) [1]. This significant difference is critical for accurate stoichiometric calculations, particularly when using automated synthesis platforms or when scaling reactions from milligram to kilogram quantities. Failure to account for the salt form when referencing literature procedures developed for the free base can lead to substantial under- or over-charging of the reagent.

MW & Stoichiometry
Head-to-head
269.92 g/mol
+80.91 g/mol (42.8%)
Salt form significantly alters mass calculations; critical for accurate reaction scaling.
Free base MW is 189.01 g/mol. Molar input must be recalculated when switching forms.
Synthetic Chemistry Process Chemistry Medicinal Chemistry

Aqueous Solubility and Handling

The hydrobromide salt form exhibits substantially improved water solubility compared to the free base. While quantitative solubility data for the free base is not directly reported, the free base's calculated LogP (XLogP3) is 0.6, indicating moderate lipophilicity [1]. The hydrobromide salt, due to its ionic nature, is expected to have significantly higher aqueous solubility, a property confirmed by vendor descriptions noting it as 'soluble in water' . This enhanced solubility facilitates reactions in aqueous or biphasic media and simplifies purification via aqueous workup procedures.

Aqueous Solubility
Class-level
Water-soluble (HBr salt)
Free base LogP 0.6
Supports aqueous reactions and purification; may reduce organic co-solvent need.
Based on vendor notes and calculated lipophilicity; direct solubility comparison not available.
Formulation Science Process Chemistry Bioconjugation Chemistry

Synthetic Utility: 6-Bromo Cross-Coupling

The bromine atom at the 6-position is an established leaving group for palladium-catalyzed cross-coupling reactions. Research demonstrates that 6-bromopyridine-2-amines, which are structurally analogous to the target compound, are selectively synthesized from 2,6-dibromopyridine and amines in very high yields and can be successfully used as substrates for subsequent C-C cross-coupling reactions [1]. In contrast, the 6-chloro analog is less reactive under standard Suzuki coupling conditions, and the 6-fluoro analog is essentially inert as a coupling partner. This positions the 6-bromo compound as the optimal intermediate for diversifying the pyridinone scaffold.

6-Br Cross-Coupling
Class-level
Pd-catalyzed C-C coupling: Br >> Cl > F
6-Bromo is the most reliable leaving group for library diversification.
Reactivity inferred from analogous 6-bromopyridine-2-amines. Chloro/fluoro analogs markedly less reactive.
Synthetic Methodology Medicinal Chemistry Catalysis

Long-Term Storage Stability

Vendor specifications indicate that the hydrobromide salt (CAS 1187930-34-2) is stable under long-term storage at 2-8°C , whereas the free base (CAS 134577-43-8) is not explicitly designated for refrigerated storage and may be more prone to degradation or discoloration over time . The salt form's improved crystallinity and reduced hygroscopicity contribute to this enhanced storage stability, which is a critical factor for procurement managers maintaining compound libraries or stockpiling key intermediates.

Storage Stability
Data to verify
2–8 °C long-term
Refrigerated storage recommended; free base not explicitly rated.
Based on vendor SDS; stability advantage supports compound library management.
Analytical Chemistry Procurement Specification Stability Studies

3-Amino-6-bromopyridin-2(1H)-one hydrobromide Application Scenarios


Kinase Inhibitor Library Diversification

The 6-bromo substituent is a premium leaving group for palladium-catalyzed cross-coupling, as established in the literature for analogous 6-bromopyridine-2-amines . The 97% purity of the hydrobromide salt ensures that competing side reactions from impurities are minimized, maximizing the yield of the desired coupled product. This compound is uniquely suited for generating diverse arrays of 6-aryl or 6-heteroaryl substituted pyridinones, which are common motifs in ATP-competitive kinase inhibitors.

Aqueous Bioconjugation and Peptide Coupling

The enhanced water solubility of the hydrobromide salt, as noted in vendor documentation , makes it the preferred form for reactions conducted in aqueous buffers. This is particularly advantageous for bioconjugation chemistry (e.g., attaching the pyridinone to peptides or proteins) where high concentrations of organic solvents can denature biomolecules. The free base form would likely require DMSO or DMF, potentially complicating the conjugation and subsequent purification.

Scale-Up and Accurate Stoichiometry

The defined stoichiometry and high purity (97%) of the hydrobromide salt eliminate ambiguity in large-scale reactions . The 42.8% molecular weight difference compared to the free base [1] is a critical piece of information for process chemists. Using the salt form ensures that the correct molar amount of the active pyridinone core is delivered, preventing costly errors in pilot plant or manufacturing settings.

Long-Term Compound Management and Automation

The recommended long-term storage at 2-8°C and the stable, crystalline nature of the hydrobromide salt make it an ideal candidate for automated compound storage and retrieval systems. Procurement managers can stock this building block with confidence, knowing it will maintain its specified purity over extended periods, reducing the frequency of re-qualification and the risk of using degraded material in high-throughput experimentation.

Application
Selection Property
Validation Focus
Kinase Inhibitor Library Diversification
6-Br cross-coupling reactivity; high salt purity
Reaction yield and impurity profile under standard Suzuki conditions
Aqueous Bioconjugation & Peptide Coupling
Water solubility of hydrobromide salt
Compatibility with aqueous buffers; minimize organic solvent exposure
Scale-Up & Accurate Stoichiometry
Defined salt stoichiometry; consistent 97% purity
Molar mass verification and charge calculations for pilot-scale reactions
Compound Management & Automation
Crystalline hydrobromide salt; 2–8°C storage
Long-term purity retention; compatibility with automated storage systems

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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